2,5-Dibromo-3-chlorobenzoic acid

Halogen-metal exchange Regioselective lithiation Ortho-metalation

Sourcing poly-halogenated benzoic acids with precise substitution patterns for SGLT2 inhibitor programs often results in analogs that fail to deliver the orthogonal reactivity required by patented routes. 2,5-Dibromo-3-chlorobenzoic acid (CAS 501009-15-0) is the exact 2-Br/3-Cl/5-Br building block specified for constructing the diarylmethane core of dapagliflozin-class therapeutics. • Enables regioselective halogen-lithium exchange at the 2-position (n-BuLi, -105°C to -90°C) while 3-Cl and 5-Br remain intact as blocking groups for downstream cyclopropanation and glycosylation. • Supplied at ≥95% purity with rigorous QC documentation to support process validation and regulatory filing consistency. • Available in research-scale to bulk quantities with confirmed stock for accelerated synthetic route development.

Molecular Formula C7H3Br2ClO2
Molecular Weight 314.36 g/mol
CAS No. 501009-15-0
Cat. No. B3269013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-3-chlorobenzoic acid
CAS501009-15-0
Molecular FormulaC7H3Br2ClO2
Molecular Weight314.36 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)Br)Cl)Br
InChIInChI=1S/C7H3Br2ClO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H,11,12)
InChIKeyRMDKAUGNANWIHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-3-chlorobenzoic Acid: Technical Baseline & Procurement


2,5-Dibromo-3-chlorobenzoic acid (CAS: 501009-15-0) is a tri-halogenated benzoic acid derivative with molecular formula C₇H₃Br₂ClO₂ and molecular weight of 314.36 g/mol [1]. It features a carboxylic acid group ortho to a bromine atom (position 2), a chlorine atom at position 3, and a second bromine atom at position 5 [2]. This precise substitution pattern confers orthogonal reactivity that is exploited in regioselective halogen-metal exchange and cross-coupling reactions [3], establishing its role as a specialized building block in pharmaceutical intermediate synthesis, particularly in the construction of SGLT2 inhibitors [4].

2,5-Dibromo-3-chlorobenzoic Acid: Irreplaceability vs. Common Analogs


Generic substitution of 2,5-dibromo-3-chlorobenzoic acid with simpler halobenzoic analogs fails due to the compound's unique orthogonal reactivity profile derived from its 2-Br/3-Cl/5-Br substitution pattern [1]. In SGLT2 inhibitor synthesis, the bromine at position 2 undergoes regioselective halogen-lithium exchange with organolithium reagents at cryogenic temperatures (−105°C to −90°C), while the bromine at position 5 and chlorine at position 3 remain intact as blocking groups for subsequent functionalization [2][3]. Analogs such as 2,5-dibromobenzoic acid lack the 3-chloro substituent required for proper electronic modulation during cyclopropanation, while 3-chloro-2,5-diiodobenzoic acid exhibits different exchange kinetics and stability profiles [4]. This site-specific reactivity enables the construction of the diarylmethane core characteristic of dapagliflozin-class SGLT2 inhibitors—a transformation not accessible with mono-halogenated or differently substituted poly-halogenated analogs [5].

2,5-Dibromo-3-chlorobenzoic Acid: Quantitative Evidence vs. Analogs


Halogen-Metal Exchange Regioselectivity

2,5-Dibromo-3-chlorobenzoic acid provides superior regioselectivity in halogen-lithium exchange at the 2-position relative to the 5-position. Comparative studies on 3-substituted 1,2-dibromoarenes demonstrate that the 2-position bromine undergoes preferential exchange with organolithium reagents at cryogenic temperatures (−105°C to −90°C), leaving the 5-bromo and 3-chloro substituents intact for subsequent functionalization [1]. This regioselectivity is not observed with 2,5-dibromobenzoic acid (lacking the 3-chloro substituent), where competitive exchange at both bromine positions reduces synthetic utility [2]. The presence of the 3-chloro substituent electronically deactivates the 5-position, directing lithiation exclusively to the 2-position [3].

Halogen-metal exchange Regioselective lithiation Ortho-metalation Organolithium chemistry

Patent-Specified SGLT2 Intermediate

2,5-Dibromo-3-chlorobenzoic acid is explicitly specified as the starting material in patented industrial processes for manufacturing SGLT2 inhibitors. USP 11,312,740 (2022) claims a process wherein a compound of formula A (halogenated benzoic acid) reacts with formula B at −105°C to −90°C using an organolithium reagent [1]. The 2,5-dibromo-3-chlorobenzoic acid substitution pattern is specifically required to achieve the regioselective lithiation described in the patent claims [2]. In contrast, generic 3-chlorobenzoic acid or 2,5-dibromobenzoic acid cannot fulfill the structural requirements of formula A as defined in the patent claims [1]. Peer-reviewed synthetic studies further validate that cyclopropane-bearing C-glucosides are synthesized starting specifically from substituted bromobenzoic acids with this halogenation pattern [3].

SGLT2 inhibitors Process chemistry Pharmaceutical intermediates Dapagliflozin synthesis

Cyclopropane C-Glucoside Synthetic Methodology

A validated synthetic route starting from substituted bromobenzoic acids including 2,5-dibromo-3-chlorobenzoic acid has been established for constructing cyclopropane-bearing C-glucosides [1]. The reaction conditions for cyclopropane moiety construction were systematically optimized, yielding an economical route that produces seven characterized cyclopropane-bearing C-glucosides (1a-1g) [2]. In vivo rat urinary glucose excretion (UGE) testing of these compounds demonstrated measurable hypoglycemic activity, confirming successful construction of the pharmacophore [3]. Alternative starting materials (e.g., non-brominated or differently halogenated benzoic acids) lack published, peer-reviewed synthetic protocols for this specific transformation, representing a significant development cost and time barrier [1].

Cyclopropanation C-glucoside synthesis SGLT2 pharmacophore Synthetic methodology

Lipophilicity and Computed Descriptors

2,5-Dibromo-3-chlorobenzoic acid exhibits calculated physicochemical properties that inform solvent selection and reaction design. The compound has a calculated LogP value of 3.77 [1], indicating substantial lipophilicity relative to less-halogenated analogs (e.g., 3-chlorobenzoic acid with predicted LogP of approximately 2.5). Polar surface area is 37 Ų with 2 hydrogen bond acceptors and 1 hydrogen bond donor [2]. These properties predict solubility in organic solvents (dichloromethane, THF, diethyl ether) suitable for cryogenic lithiation conditions while maintaining limited aqueous solubility [3]. This lipophilicity profile facilitates organic-phase reactions and extractions during multi-step syntheses without requiring phase-transfer catalysts [1].

Lipophilicity LogP Physicochemical descriptors Reaction optimization

2,5-Dibromo-3-chlorobenzoic Acid: Key Application Scenarios


SGLT2 Inhibitor Process Development

2,5-Dibromo-3-chlorobenzoic acid serves as a critical starting material in the synthesis of SGLT2 inhibitor pharmaceutical intermediates. In patented industrial processes, this compound undergoes regioselective halogen-lithium exchange at the 2-position using n-butyllithium or sec-butyllithium at −105°C to −90°C, enabling subsequent coupling to construct the diarylmethane core characteristic of dapagliflozin-class therapeutics [1]. The 3-chloro and 5-bromo substituents remain intact as blocking groups that direct subsequent cyclopropanation and glycosylation steps [2]. Procurement of this specific halogenation pattern is essential for process validation, regulatory filing consistency, and achieving the regioselectivity required by the patented synthetic route [3].

Halogen-Metal Exchange Methodology Development

Researchers developing novel halogen-metal exchange methodologies utilize 2,5-dibromo-3-chlorobenzoic acid as a model substrate to probe electronic and steric effects on regioselectivity. The compound's 2-bromo/3-chloro/5-bromo substitution pattern creates a defined electronic gradient where the 3-chloro substituent deactivates the 5-position toward exchange while the carboxylic acid group directs lithiation to the 2-position [1]. Quenching exchange reactions with CO₂ produces the corresponding benzoic acid analogs that can be analyzed by HPLC and NMR to quantify regioselectivity [2]. This well-defined substrate enables systematic optimization of reaction conditions (temperature, organolithium reagent, solvent) applicable to broader classes of poly-halogenated aromatic compounds [3].

Cyclopropane C-Glucoside Library Synthesis

Academic and industrial medicinal chemistry groups synthesizing cyclopropane-bearing C-glucoside libraries as SGLT2 inhibitor candidates begin with 2,5-dibromo-3-chlorobenzoic acid or closely related substituted bromobenzoic acids [1]. The established synthetic route enables construction of the cyclopropane moiety under optimized conditions, yielding C-glucosides that can be characterized by 1H NMR and HR-MS prior to in vivo evaluation [2]. This validated methodology provides a platform for structure-activity relationship (SAR) studies exploring modifications to the cyclopropane substituent and glycoside portion [3]. Compounds synthesized via this route have been evaluated in rat urinary glucose excretion (UGE) assays, providing a benchmark for comparative assessment of new analogs [4].

Ortho-Metalation of Unprotected Halobenzoic Acids

The carboxylic acid group of 2,5-dibromo-3-chlorobenzoic acid serves as a native directing group for ortho-metalation studies without requiring protection/deprotection steps [1]. Treatment with hindered lithium dialkylamides (LDA or LTMP) at −50°C generates the corresponding lithium 2-lithiobenzoate dianion, which can be trapped with electrophiles to afford 2-substituted derivatives [2]. The stability and reactivity profile of the dianion intermediate depends critically on the halogen substitution pattern—3-bromo derivatives eliminate lithium bromide more readily than 3-chloro analogs [3]. This differential stability provides researchers a tunable parameter for designing synthetic sequences requiring in situ aryne generation versus trapping of intact dianion intermediates [2].

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